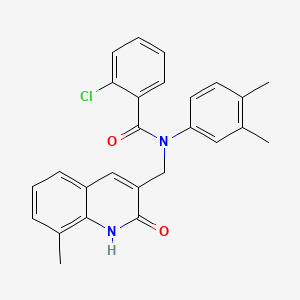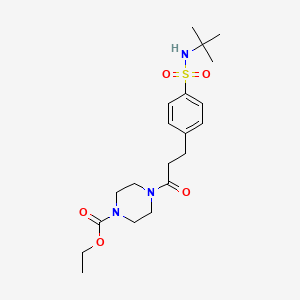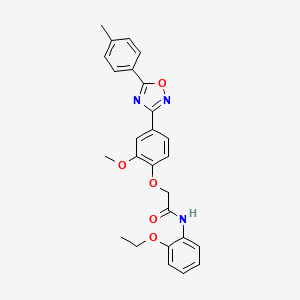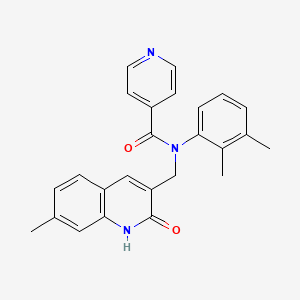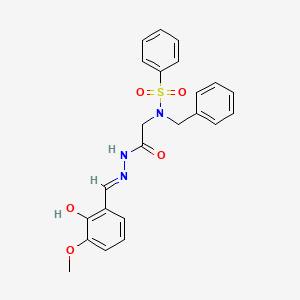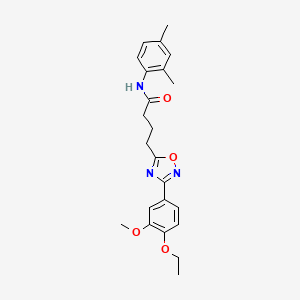
N-(2,5-dimethoxyphenyl)-2-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methoxy)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,5-dimethoxyphenyl)-2-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methoxy)benzamide, commonly known as DMPO, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. DMPO is a derivative of 2,5-dimethoxyphenethylamine (2C-H), a psychoactive compound that has been extensively studied for its hallucinogenic effects. However, DMPO is not a psychoactive compound and has been studied for its potential applications in medicinal chemistry, pharmacology, and material science.
Mécanisme D'action
The exact mechanism of action of DMPO is not fully understood, but it is thought to exert its anticancer activity through the induction of apoptosis, a programmed cell death mechanism. DMPO has also been shown to inhibit the activity of certain enzymes, such as topoisomerase II and carbonic anhydrase IX, which are involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
DMPO has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells through the induction of apoptosis and the inhibition of certain enzymes. DMPO has also been shown to have anti-inflammatory and antioxidant effects, which may contribute to its potential therapeutic applications.
Avantages Et Limitations Des Expériences En Laboratoire
DMPO has several advantages for use in laboratory experiments. It is a synthetic compound that can be easily synthesized in large quantities, which makes it readily available for research purposes. DMPO is also stable and can be stored for extended periods without significant degradation. However, DMPO also has some limitations for use in laboratory experiments. It is a relatively new compound, and its biological activity and mechanism of action are not fully understood. Additionally, DMPO may have limited solubility in certain solvents, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on DMPO. One potential avenue of research is to further elucidate its mechanism of action and biological activity. This could involve studies to identify its molecular targets and pathways of action. Another potential direction is to investigate its potential applications in the treatment of other diseases, such as Parkinson's disease and multiple sclerosis. Additionally, research could be conducted to optimize the synthesis of DMPO and develop more efficient and cost-effective methods for its production.
Méthodes De Synthèse
DMPO can be synthesized through a multistep process that involves the reaction of 2,5-dimethoxyaniline with p-tolyl isocyanate to form the intermediate 2,5-dimethoxyphenyl-p-tolylcarbamate. This intermediate is then reacted with 3-bromo-1,2,4-oxadiazole to form the final product, DMPO. The synthesis of DMPO is a complex process that requires careful optimization of reaction conditions to obtain high yields and purity.
Applications De Recherche Scientifique
DMPO has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. DMPO has also been studied for its potential applications in the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer's disease.
Propriétés
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O5/c1-16-8-10-17(11-9-16)24-27-23(33-28-24)15-32-21-7-5-4-6-19(21)25(29)26-20-14-18(30-2)12-13-22(20)31-3/h4-14H,15H2,1-3H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTIMMRWKVHFBFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)COC3=CC=CC=C3C(=O)NC4=C(C=CC(=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2,6-dimethylphenyl)-2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}acetamide](/img/structure/B7691314.png)
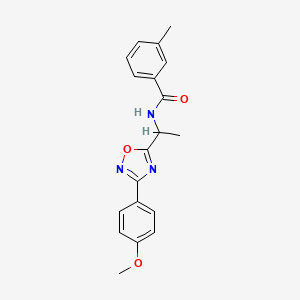
![(4S)-4- Ethyl-1,12-dihydro-4-hydroxyquino[2`3`:3,4]pyrrolo[1,2-b][2,7]naphthyridine- 3,14(2H,4H)-dione](/img/structure/B7691334.png)
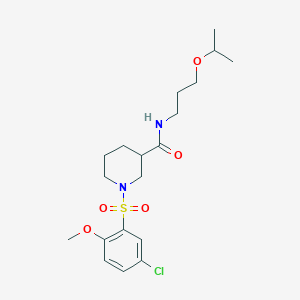
![N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isonicotinamide](/img/structure/B7691361.png)
